molecular formula C20H16N2O6S2 B12160109 methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12160109
M. Wt: 444.5 g/mol
InChI Key: SOGHIZJPTIQSSM-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a thiazole core substituted with a methyl group and a carboxylate ester at positions 4 and 5, respectively. The 4,5-dioxo groups on the pyrrolidine ring enhance electrophilicity, possibly enabling interactions with nucleophilic targets. While direct experimental data for this compound are absent in the provided evidence, its structural motifs align with pharmacologically active heterocycles, such as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C20H16N2O6S2

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H16N2O6S2/c1-9-6-7-11(28-9)14-13(15(23)12-5-4-8-29-12)16(24)18(25)22(14)20-21-10(2)17(30-20)19(26)27-3/h4-8,14,24H,1-3H3

InChI Key

SOGHIZJPTIQSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CS4

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Thiazole ring : Known for its role in various biological activities.
  • Furan moiety : Often associated with antioxidant properties.
  • Thiophenol group : Contributes to the compound's reactivity and potential interactions with biological targets.

The molecular formula is C₁₈H₁₈N₂O₅S₂, with a molecular weight of approximately 394.47 g/mol. Its complex structure suggests multiple sites for interaction with biological macromolecules.

Antioxidant Activity

Research has indicated that compounds containing thiophene and furan rings exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacterial strains : Including Staphylococcus aureus and Escherichia coli.
  • Fungal strains : Such as Candida albicans.

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Enzyme Inhibition

The biological activity of the compound may also stem from its ability to inhibit specific enzymes. For instance, thiazole derivatives are known inhibitors of various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of similar thiazole derivatives using DPPH radical scavenging assays. The results showed significant scavenging activity, suggesting potential applications in preventing oxidative damage .
  • Antimicrobial Efficacy :
    • In a comparative study, the compound was tested against standard antibiotics for its antimicrobial efficacy. It exhibited a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Enzyme Inhibition Research :
    • A recent investigation into enzyme inhibition revealed that derivatives of the compound could effectively inhibit enzymes like acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

Data Table: Biological Activities of Methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Biological ActivityTest MethodologyResultsReference
AntioxidantDPPH Radical ScavengingSignificant scavenging activity
AntimicrobialMIC AssaysLower MIC than standard antibiotics
Enzyme InhibitionAChE Inhibition AssayEffective inhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique architecture can be compared to structurally related heterocycles from the literature:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Potential Applications
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 5-hydroxy, 3-methyl, 4,7-dioxo, ethyl carboxylate Acetylation with BF₃·Et₂O Antimicrobial or anti-inflammatory
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine-thiophene Fluorinated chromenone, amino-pyrazolopyrimidine, methyl carboxylate Suzuki coupling with Pd catalysis Kinase inhibition (anticancer)
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole Triazole-pyrazole hybrid 4-methoxyphenyl, pyrazole Copper-catalyzed azide-alkyne cycloaddition Click chemistry probes, drug design
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorinated benzylidene, thiocarbonohydrazide Condensation and hydrogen-bonded assembly Crystal engineering, metal chelation

Key Observations:

This contrasts with the Suzuki coupling used for pyrazolopyrimidine-thiophene hybrids or the click chemistry for triazole-pyrazole systems . The absence of fluorinated or chlorinated groups in the target compound differentiates it from the fluorinated chromenone in and the chlorinated triazole in , which are often used to enhance bioavailability or binding affinity.

The hydroxy(thiophen-2-yl)methylidene group introduces conjugation similar to enolates in natural products, which could enhance UV absorption or redox activity .

Analogous triazole-thiones exhibit hydrogen-bonded networks, suggesting the target compound may form similar intermolecular interactions. Density functional theory (DFT) methods, such as those in , could model its electronic structure to predict reactivity or spectroscopic properties.

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